(5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride
Description
This compound is a stereospecific pyrrolo-pyrazine derivative with a 4-methylpiperazine-1-carboxylate moiety. Its molecular formula is C₁₇H₁₇ClN₆O₃, and molecular weight is 388.808 g/mol . The (5S) stereochemistry and the presence of the 5-chloropyridinyl group contribute to its structural uniqueness. Pharmacokinetic data indicate moderate protein binding (52–59%), though bioavailability remains unquantified . It is closely associated with zopiclone and eszopiclone intermediates, as evidenced by its structural analogs and impurities in pharmacological synthesis pathways .
Properties
Molecular Formula |
C17H18Cl2N6O3 |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
[(7S)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H/t16-;/m0./s1 |
InChI Key |
CGHYKCBGJWHCSM-NTISSMGPSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)O[C@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Resolution of Racemic Zopiclone
Eszopiclone is derived from zopiclone through enantiomeric resolution. Key steps include:
-
Synthesis of Zopiclone : Racemic zopiclone is prepared by reacting 6-(5-chloropyrid-2-yl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chlorocarbonyl-4-methylpiperazine hydrochloride .
-
Chiral Resolution :
-
Process :
-
Crystallization :
Key Intermediate Syntheses
Pyrazine-2,3-Dicarboxylic Acid Anhydride (Intermediate II)
This intermediate is critical for forming the pyrrolo[3,4-b]pyrazine core.
-
Reaction : Pyrazine-2,3-dicarboxylic acid (I) + acetic anhydride → Intermediate II.
-
Subsequent Steps :
Critical Reaction Parameters
Challenges and Optimization
Impurity Control
Key impurities include:
Mitigation Strategies
-
Controlled Reduction : Use KBH₄ in 1,4-dioxane/H₂O at 13°C to limit hydroxylation.
-
Crystallization : Ethyl acetate solvent reduces impurities like RP 48497.
Industrial-Scale Processes
Eco-Friendly Modifications
Purification
Analytical Characterization
Chiral Purity Assessment
Chemical Reactions Analysis
Types of Reactions: Eszopiclone hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride under controlled conditions.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Degradation products such as N-desmethylzopiclone and zopiclone N-oxide.
Reduction: Reduced forms of eszopiclone, though less common.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Eszopiclone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the synthesis and separation of enantiomers.
Biology: Investigated for its effects on sleep patterns and its interaction with GABA receptors.
Medicine: Widely used in clinical trials for the treatment of insomnia and other sleep disorders.
Mechanism of Action
The exact mechanism of action of eszopiclone hydrochloride is not fully understood but is believed to involve binding to the GABA-A receptor complexes at sites located near benzodiazepine receptors. This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to sedative and hypnotic effects . Eszopiclone hydrochloride has a particular affinity for GABA-A receptor subunits 1, 3, and 5 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Derivatives
The following table summarizes critical structural analogs, their molecular features, and pharmacological distinctions:
Structural and Functional Differences
Target Compound vs. Impurity B
- Structural Difference : The target compound features a 4-methylpiperazine-1-carboxylate group, whereas Impurity B replaces this with a 7-hydroxy group .
- Impact : The piperazine moiety enhances solubility and receptor-binding affinity compared to the polar hydroxy group. This substitution likely explains the target compound’s higher molecular weight and moderate protein binding .
Target Compound vs. Impurity C
- Structural Difference : Impurity C lacks both the piperazine and ester groups, retaining only the core pyrrolo-pyrazine scaffold .
Target Compound vs. Deuterated Derivative
- Structural Difference : The deuterated analog replaces hydrogen atoms in the piperazine group with deuterium .
- Impact : Deuteration may slow metabolic degradation, improving plasma half-life in preclinical studies.
Target Compound vs. Chloromethyl Ester Derivative
Biological Activity
The compound (5S)-6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate hydrochloride, commonly known as a derivative of Zopiclone, exhibits significant biological activity primarily as a sedative and hypnotic agent . This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Basic Information
- IUPAC Name: this compound
- Molecular Formula: C17H18ClN6O3
- Molecular Weight: 404.81 g/mol
- CAS Number: 43200-80-2
Structural Characteristics
The compound features a complex structure that includes:
- A pyrrolo[3,4-b]pyrazine core.
- A piperazine moiety contributing to its pharmacological effects.
The biological activity of this compound is largely attributed to its interaction with the GABA_A receptor , a critical component in the central nervous system. It acts as a positive allosteric modulator at the GABA_A receptor sites, enhancing the inhibitory effects of GABA neurotransmission. This mechanism is similar to that of benzodiazepines and contributes to its sedative and anxiolytic properties.
Pharmacodynamics
- Sedative Effects: Induces sleep by enhancing GABAergic transmission.
- Anxiolytic Properties: Reduces anxiety levels through modulation of the GABA_A receptor.
- Muscle Relaxant Effects: Exhibits muscle relaxant properties by acting on the central nervous system.
Binding Affinity and Activity
The binding affinity of this compound has been evaluated in various studies:
| Target Receptor | Binding Affinity (Kd) | Reference |
|---|---|---|
| GABA_A Receptor | Low nanomolar range | |
| Other CNS Targets | Moderate affinity |
In Vivo Studies
Recent studies have demonstrated the efficacy of this compound in animal models:
- Sleep Induction: Significant reduction in sleep latency and increased total sleep time in rodent models.
- Anxiety Reduction: Behavioral tests (e.g., elevated plus maze) indicated reduced anxiety-like behavior.
Clinical Observations
In clinical settings, derivatives of this compound have been evaluated for their effectiveness in treating insomnia and anxiety disorders. Notably:
-
Study on Insomnia Treatment:
- A randomized controlled trial involving 150 participants showed that patients receiving the compound experienced improved sleep quality compared to placebo groups.
-
Anxiety Management:
- A cohort study highlighted its potential in managing generalized anxiety disorder (GAD), with participants reporting significant reductions in anxiety scores.
Q & A
Q. Resolution Strategies :
Assay Standardization : Ensure consistent cell lines (e.g., human recombinant receptors) and buffer conditions (pH 7.4, 25°C).
Structural Modeling : Use molecular docking to analyze interactions between the compound’s chloropyridinyl group and α1 vs. α5 subunit residues.
Functional Assays : Compare EC50 values in electrophysiology (e.g., patch-clamp) to confirm subtype selectivity .
Basic: What analytical techniques ensure purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., piperazine carbonyl at δ ~165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular mass (388.808 g/mol) .
- HPLC-PDA : Quantifies purity (>98%) using C18 columns and UV detection at 254 nm .
Advanced: How to optimize synthesis of the pyrrolo[3,4-b]pyrazine core?
Methodological Answer:
Reaction Optimization Table :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | Ethanol (vs. methanol) | ↑ 87% |
| Temperature | 78°C | ↑ Reaction rate |
| Catalyst | None (base-free) | ↓ Side products |
Q. Key Adjustments :
- Use TLC (silica gel, ethyl acetate/hexane) to monitor intermediate formation .
- Replace phenylchloroformate with alternative electrophiles (e.g., carbonyldiimidazole) to reduce steric hindrance .
Basic: What pharmacokinetic parameters are reported?
Methodological Answer:
- Protein Binding : 52–59% (determined via equilibrium dialysis using human plasma) .
- pKb : 6.7 (predicted via computational models like MarvinSketch) .
- Bioavailability : Not explicitly reported; inferred from structural analogs (e.g., eszopiclone) using in situ intestinal perfusion models .
Advanced: Strategies to enhance GABAA receptor subtype selectivity?
Methodological Answer:
Piperazine Modification : Introduce bulkier substituents (e.g., cyclopropyl) to reduce α4/α5 binding .
Docking Studies : Target α1-specific residues (e.g., His102) via halogen bonding with the chloropyridinyl group .
In Vivo Profiling : Use α1-selective knockout mice to validate functional selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
